molecular formula C12H16O3 B13936234 3-(Dimethoxymethyl)-benzenepropanal

3-(Dimethoxymethyl)-benzenepropanal

Cat. No.: B13936234
M. Wt: 208.25 g/mol
InChI Key: YMENTPXVHNQBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanal, 3-(dimethoxymethyl)-: is an organic compound with the molecular formula C12H16O3. It is characterized by the presence of a benzene ring attached to a propanal group, with two methoxy groups attached to the third carbon of the propanal chain. This compound is known for its unique chemical structure, which includes aromatic and aldehyde functional groups, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-(dimethoxymethyl)- typically involves the reaction of benzene derivatives with appropriate aldehyde precursors. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser can be charged with palladium acetate, iodobenzene, and 2-methyl-2-propen-1-ol in the presence of triethylamine and acetonitrile. The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of Benzenepropanal, 3-(dimethoxymethyl)- may involve large-scale catalytic processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 3-(dimethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenepropanal, 3-(dimethoxymethyl)- has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Benzenepropanal, 3-(dimethoxymethyl)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzenepropanal, 3-(dimethoxymethyl)- is unique due to the presence of both aromatic and aldehyde functional groups, along with the methoxy substituents. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-[3-(dimethoxymethyl)phenyl]propanal

InChI

InChI=1S/C12H16O3/c1-14-12(15-2)11-7-3-5-10(9-11)6-4-8-13/h3,5,7-9,12H,4,6H2,1-2H3

InChI Key

YMENTPXVHNQBIQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC(=C1)CCC=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.